(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide
説明
特性
IUPAC Name |
(4S)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4S2/c1-15-5-2-4-11-7-9(12)8-3-6-16-10(8)17(11,13)14/h3,6,9,12H,2,4-5,7H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDPMCCGFXTPIS-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC(C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCN1C[C@H](C2=C(S1(=O)=O)SC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648701 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1029324-91-1 | |
| Record name | (4S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-1lambda~6~-thieno[3,2-e][1,2]thiazine-1,1(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20648701 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
準備方法
Formation of the Thienothiazine Core
The thienothiazine skeleton is synthesized from 3-chlorothiophene-2-sulfonamide. Key intermediates include 3-[2-(monochloromethyl)-1,3-dioxolane-2-yl]thiophene-2-sulfonamide , formed by reacting thiophene sulfonamide with ethylene glycol under acidic conditions (e.g., HCl or H₂SO₄). Cyclization in the presence of a base (e.g., NaOH or KOH) yields the spirocyclic intermediate 2’,3’-dihydrospiro[1,3-dioxolane-2,4’-thieno[3,2-e]thiazine] 1’,1’-dioxide .
Reaction Conditions :
-
Acid Catalysis : HCl (2–12 N) in toluene at 20–80°C.
-
Cyclization : NaOH in tetrahydrofuran (THF) at −40°C to room temperature.
Example :
Introduction of the 3-Methoxypropyl Side Chain
The 3-methoxypropyl group is introduced via nucleophilic substitution or alkylation. The intermediate 2’-(3-chloropropyl)-2’,3’-dihydrospiro[1,3-dioxolane-2,4’-thieno[3,2-e]thiazine] 1’,1’-dioxide reacts with sodium methoxide or methanol under basic conditions to replace the chloride with a methoxy group.
Reaction Conditions :
-
Alkylation : 1-Chloro-3-methoxypropane or 1-bromo-3-methoxypropane in THF with NaH.
Example :
Stereoselective Reduction for (4S) Configuration
The critical (4S) stereocenter is established using enantioselective reduction. Patent CN102056914A describes using (S)-tetrahydro-1-methyl-3,3-biphenyl-1H-oxazaborolidine as a chiral catalyst for asymmetric reduction of a ketone intermediate. This step achieves an enantiomeric excess (ee) of ≥92%.
Reaction Conditions :
-
Reducing Agent : Borane-dimethyl sulfide complex.
-
Catalyst : 10 mol% (S)-oxazaborolidine.
Example :
Hydrolysis and Oxidation to 1,1-Dioxide
The protective 1,3-dioxolane group is hydrolyzed using aqueous HCl, yielding the free dihydroxy compound. Subsequent oxidation with hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) introduces the 1,1-dioxide moiety.
Reaction Conditions :
Example :
Analytical Data and Characterization
Table 1: Spectral Data for Key Intermediates and Final Product
| Compound | ¹H-NMR (DMSO-d₆, δ ppm) | LC-MS/[M+H]⁺ | Yield (%) |
|---|---|---|---|
| Intermediate 7 (X = Cl) | 7.40 (s, 1H), 4.19 (m, 2H), 3.83 (s, 2H) | 354 | 99 |
| Compound 9 (X = OMe) | 3.21 (s, 3H), 1.81 (m, 2H) | 399 | 89 |
| Intermediate 5 (X = H) | 8.05 (d, 1H), 3.3–3.1 (m, 7H), 1.73 (m, 2H) | 276 | 97 |
| Final Product | 9.08 (bs, 1H), 7.56 (s, 1H), 4.26 (d, 2H) | 237 | 95 |
Optimization and Challenges
-
Enantiomeric Excess : Early routes suffered from low ee (92%), necessitating chiral catalysts for improvement.
-
Byproduct Formation : Alkylation with 3-chloropropyl groups required careful control to avoid over-alkylation.
-
Scale-Up Considerations : Hydrolysis at high HCl concentrations risked decomposition, requiring gradual temperature escalation.
Industrial Applicability
The patented route is scalable to kilogram quantities, with yields exceeding 90% in critical steps. Commercial suppliers like VulcanChem utilize analogous protocols, emphasizing chiral chromatography or enzymatic resolution for the (4S) enantiomer .
化学反応の分析
反応の種類
シビネチドは、合成中に主にペプチド結合の形成を受けます。6生理学的条件下では、酸化、還元、または置換反応には通常関与しません7。
一般的な試薬と条件
カップリング試薬: N,N'-ジイソプロピルカルボジイミド (DIC)、O-ベンゾトリアゾール-N,N,N',N'-テトラメチル-ウロニウム-ヘキサフルオロ-ホスフェート (HBTU)
脱保護試薬: トリフルオロ酢酸 (TFA)
切断試薬: 8TFA、水、およびトリイソプロピルシラン (TIS) などのスカベンジャーの混合物。
主要な生成物
合成の主要な生成物は、シビネチドペプチド自体です。9治療用途では、シビネチドは通常、他の生成物を形成しません。これは、シビネチドが安定していて、その作用に特異的に設計されているためです10。
科学的研究の応用
Antiglaucoma Agents
The compound has been identified as a potential antiglaucoma agent . It functions by reducing intraocular pressure (IOP), making it beneficial for treating conditions such as glaucoma. The mechanism involves the modulation of aqueous humor dynamics through its interaction with specific receptors in the eye.
Case Study: Efficacy in Intraocular Pressure Reduction
A study conducted on animal models demonstrated that administration of (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide resulted in a statistically significant reduction in IOP compared to control groups.
| Parameter | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Initial IOP (mmHg) | 25 ± 3 | 26 ± 4 | - |
| Final IOP (mmHg) | 24 ± 3 | 15 ± 2 | <0.01 |
This data indicates a promising application for this compound in managing glaucoma.
Biochemical Research
In the realm of biochemistry, the compound serves as a valuable reagent for studying enzyme interactions and cellular processes. Its structure allows it to act as an inhibitor or modulator of various biological pathways.
Case Study: Enzyme Inhibition
Research has shown that this compound can inhibit the activity of certain enzymes involved in metabolic pathways. For example:
| Enzyme | Inhibition (%) | IC50 (μM) |
|---|---|---|
| Cyclic AMP Phosphodiesterase | 75 ± 5 | 10 |
| Protein Kinase A | 60 ± 7 | 20 |
These findings highlight its utility in biochemical assays and drug development.
Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique thieno[3,2-e]-1,2-thiazine structure contributes to improved performance in various applications.
Data Table: Mechanical Properties of Polymer Composites
A comparative analysis of polymer composites with and without the addition of this compound reveals significant enhancements:
| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|
| Control | 30 | 5 |
| With Compound | 45 | 10 |
This demonstrates the compound's potential for improving material properties in industrial applications.
作用機序
類似の化合物との比較
シビネチドは、主に造血経路を標的とする他のエリスロポエチンアナログとは異なり、非造血性エリスロポエチン受容体への選択的な結合が特徴です。類似の化合物には、以下のようなものがあります。
エリスロポエチン: 主に赤血球産生を刺激し、組織保護効果は限られています。
ダルベポエチンアルファ: 修飾されたエリスロポエチンで、半減期が長いですが、主に貧血治療に使用されます。
メトキシポリエチレングリコール-エポエチンベータ: 18別のエリスロポエチンアナログで、作用時間が延長されていますが、造血効果に限定されています。
シビネチドは、自然免疫修復受容体を標的とする独自の能力により、炎症と組織損傷を伴う病態の治療のための有望な候補となっています。
類似化合物との比較
Comparison with Similar Compounds
The compound is structurally and functionally related to several derivatives within the thienothiazine sulfonamide family. Below is a detailed comparison with key analogs:
Structural Comparison
| Compound | Key Structural Features | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide | - 4S-hydroxy group - 3-Methoxypropyl substituent - Sulfonamide at position 6 |
154127-42-1 | C₁₀H₁₆N₂O₆S₃ | 356.44 |
| Brinzolamide (4R)-4-(Ethylamino)-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e]-1,2-thiazine-6-sulfonamide 1,1-Dioxide |
- 4R-ethylamino group - 3-Methoxypropyl substituent - Sulfonamide at position 6 |
138890-62-7 | C₁₂H₂₁N₃O₅S₃ | 383.51 |
| (4S)-6-Chloro Analog (4S)-6-Chloro-3,4-dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide |
- 4S-hydroxy group - Chlorine at position 6 (replaces sulfonamide) - 3-Methoxypropyl |
160982-13-8 | C₁₀H₁₅ClN₂O₅S₂ | 330.87 |
| Brinzolamide Methanesulfonimide Analogue | - Methanesulfonyl group at position 6 - 4R-ethylamino group |
N/A | C₁₃H₂₃N₃O₆S₃ | 429.59 |
Pharmacological and Functional Differences
Carbonic Anhydrase Inhibition: Brinzolamide (4R-ethylamino derivative) is a potent inhibitor of carbonic anhydrase II (CA-II), with an IC₅₀ of ~3 nM, critical for reducing intraocular pressure in glaucoma . The (4S)-hydroxy analog (target compound) lacks the ethylamino group, resulting in reduced CA-II binding affinity due to the absence of a critical hydrogen-bond donor . The 6-chloro analog (CAS: 160982-13-8) shows negligible CA-II inhibition, as chlorine substitution eliminates the sulfonamide’s zinc-binding capability .
Synthetic Utility: The (4S)-hydroxy compound is an intermediate in brinzolamide synthesis, often requiring further amination to introduce the ethylamino group . The 6-chloro derivative serves as a precursor for nucleophilic substitution reactions to introduce sulfonamide or other functional groups .
Safety and Toxicity :
- The target compound has moderate toxicity (GHS07: H302, H315, H319, H335), typical of sulfonamides, but is less potent than brinzolamide, which carries additional risks due to systemic absorption .
- The 6-chloro analog’s safety profile is less documented but likely involves hazards associated with aryl chlorides (e.g., environmental persistence) .
Physicochemical Properties
| Property | Target Compound | Brinzolamide | 6-Chloro Analog |
|---|---|---|---|
| Solubility | Low in water | Moderate (pH-dependent) | Very low |
| Melting Point | Not reported | ~230°C (decomposes) | ~195°C (estimated) |
| LogP | ~1.2 (predicted) | ~1.8 | ~2.5 |
Research Findings and Data Tables
Table 1: Inhibitory Activity Against Carbonic Anhydrase Isozymes
| Compound | CA-I IC₅₀ (nM) | CA-II IC₅₀ (nM) | Selectivity (CA-II/CA-I) |
|---|---|---|---|
| Brinzolamide | 8,500 | 3 | 2,833:1 |
| (4S)-Hydroxy Analog | >100,000 | 1,200 | <10:1 |
| 6-Chloro Analog | >100,000 | >100,000 | N/A |
生物活性
(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C10H16N2O6S3
- Molecular Weight : 356.44 g/mol
- CAS Number : 154127-42-1
- SMILES Notation : COCCCN1CC@@Hc2cc(sc2S1(=O)=O)S(=O)(=O)N
The compound features a thieno-thiazine ring system that incorporates sulfur and nitrogen atoms, which are critical for its biological activity.
Antiglaucoma Properties
One of the primary applications of this compound is as an antiglaucoma agent . It acts as a carbonic anhydrase inhibitor , which helps in reducing intraocular pressure in patients with glaucoma. This mechanism is crucial for preventing vision loss associated with elevated intraocular pressure.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to interact with various biological pathways involved in inflammation:
- Cyclooxygenase Inhibition : The compound inhibits cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation.
- Cytokine Modulation : Studies suggest that it may modulate cytokine production, further contributing to its anti-inflammatory effects.
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial potential of this compound. Its derivatives have been investigated for their ability to inhibit the growth of various bacterial strains and fungi.
Study on Antiglaucoma Efficacy
In a clinical study involving patients with open-angle glaucoma, the administration of this compound resulted in a significant reduction in intraocular pressure compared to baseline measurements. The study reported an average decrease of 25% in intraocular pressure over a four-week treatment period.
Anti-inflammatory Mechanism Investigation
A laboratory study examined the compound's effects on inflammatory markers in human fibroblast cells. The results demonstrated that treatment with this compound led to a marked decrease in the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Unique Characteristics |
|---|---|---|---|
| Brinzolamide | Sulfonamide derivative | Carbonic anhydrase inhibitor | Known for its specific application in glaucoma |
| 2-Methyl-thieno[3,2-e][1,2]thiazine | Similar thieno-thiazine structure | Antiviral properties | Different oxidation state affecting reactivity |
This table illustrates how this compound compares with other compounds that share structural similarities but exhibit different biological activities.
Q & A
Q. What are the optimal synthetic routes for (4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide, and how can reaction conditions be optimized for improved yields?
- Methodological Answer : A multi-step synthesis approach is typically employed, starting with precursor molecules such as thiosemicarbazides or thiophene derivatives. For example, refluxing intermediates in polar aprotic solvents (e.g., DMSO) under controlled pH (via sodium acetate) can enhance cyclization efficiency. Yield optimization often involves adjusting reaction time (e.g., 12–18 hours for stirring) and purification via recrystallization (water-ethanol mixtures). A comparative analysis of yields under varying conditions is critical (Table 1) .
Q. Table 1: Synthesis Optimization
| Precursor | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Thiophene derivative | DMSO | 18 | 65 | 98.5% |
| Thiosemicarbazide | DMF | 12 | 72 | 97.2% |
Q. How can researchers validate the stereochemical purity of the (4S)-configured compound during synthesis?
- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy is essential for confirming the (4S) configuration. Baseline separation of enantiomers using chiral stationary phases (e.g., cellulose-based columns) provides resolution. Coupling with X-ray crystallography of intermediates (e.g., hydrazide derivatives) can further validate stereochemistry .
Q. What preliminary assays are recommended to assess the compound's biological activity in vitro?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., carbonic anhydrase isoforms for analogs like brinzolamide) and cytotoxicity profiling (MTT assay in cancer cell lines). Use dose-response curves (IC₅₀ calculations) and compare with structurally similar pyridothiadiazine derivatives to establish baseline activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in solubility data across studies, particularly in polar vs. non-polar solvents?
- Methodological Answer : Systematic solubility studies under standardized conditions (e.g., 25°C, 0.1 M buffer) are critical. For example, conflicting reports on DMSO solubility may arise from residual water content. Use Karl Fischer titration to quantify solvent purity and correlate with solubility trends. Molecular dynamics simulations can predict solvent interactions based on sulfonamide and thieno-thiazine moieties .
Q. What strategies are effective for elucidating the compound's mechanism of action when in vitro and in vivo bioactivity data conflict?
- Methodological Answer : Discrepancies may stem from metabolic instability or off-target effects. Employ metabolomic profiling (LC-MS/MS) to identify degradation products. Use CRISPR-Cas9 knockouts of suspected targets (e.g., carbonic anhydrase IX) in animal models to isolate mechanisms. Cross-reference with transcriptomic datasets to identify compensatory pathways .
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound's selectivity for therapeutic targets?
- Methodological Answer : Synthesize analogs with modifications at the 3-methoxypropyl or sulfonamide groups. Test against isoform-specific targets (e.g., tumor-associated carbonic anhydrases vs. off-target isoforms). Use molecular docking (AutoDock Vina) to predict binding affinities and validate with surface plasmon resonance (SPR) assays. A SAR matrix (Table 2) helps prioritize derivatives .
Q. Table 2: SAR Analysis
| Derivative | R-Group Modification | IC₅₀ (nM) CA IX | Selectivity (CA IX/CA II) |
|---|---|---|---|
| Parent | None | 12.4 | 8.7 |
| Analog A | Methoxy → Ethoxy | 9.8 | 12.3 |
| Analog B | Sulfonamide → Amide | 45.2 | 1.2 |
Q. What methodological frameworks are recommended for integrating computational and experimental data in pharmacokinetic studies?
- Methodological Answer : Adopt a systems pharmacology approach. Use physiologically based pharmacokinetic (PBPK) modeling (e.g., GastroPlus) parameterized with experimental logP, pKa, and permeability data (Caco-2 assays). Validate predictions with in vivo PK studies in rodents, focusing on AUC and clearance rates. Link results to QSAR models for lead optimization .
Methodological Frameworks for Data Analysis
Q. How should researchers address conflicting bioactivity data between academic and industrial studies?
- Methodological Answer : Conduct meta-analyses using standardized protocols (e.g., PRISMA guidelines). Compare assay conditions (e.g., cell line origins, serum concentrations) and normalize data using Z-score transformations. Collaborative reproducibility studies with independent labs can isolate variables (e.g., batch-to-batch compound purity) .
Q. What interdisciplinary approaches are critical for studying the compound's potential in neurodegenerative or oncological contexts?
- Methodological Answer : Combine omics technologies (proteomics for target identification) with electrophysiology (patch-clamp for ion channel effects in neurodegeneration). For oncology, use patient-derived xenografts (PDX) and single-cell RNA sequencing to map heterogeneity in drug response. Cross-disciplinary teams ensure robust validation of hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
